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molecular formula C7H11Cl3N2O2 B8265085 2,2,2-Trichloroethyl piperazine-1-carboxylate

2,2,2-Trichloroethyl piperazine-1-carboxylate

Cat. No. B8265085
M. Wt: 261.5 g/mol
InChI Key: JTJOGQPWQLJMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04159331

Procedure details

To a solution of 0.5 mol of piperazine and 0.5 mol of triethylamine in ether is added dropwise 0.25 mol of 2,2,2-trichloroethylchloroformate. The reaction mixture is stirred for 1-6 hours at room temperature (ca. 25° C.) and is then worked up with aqueous weak basic solution to give 1-(2,2,2-trichloroethoxycarbonyl)piperazine. This is reacted with p-nitrobenzenesulfonyl chloride in a non-polar solvent, e.g., tetrahydrofuran, to give 1-(p-nitrobenzenesulfonyl)-4-(2,2,2-trichloroethoxycarbonyl)piperazine.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[Cl:14][C:15]([Cl:22])([Cl:21])[CH2:16][O:17][C:18](Cl)=[O:19]>CCOCC>[Cl:14][C:15]([Cl:22])([Cl:21])[CH2:16][O:17][C:18]([N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:19]

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0.5 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.25 mol
Type
reactant
Smiles
ClC(COC(=O)Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1-6 hours at room temperature (ca. 25° C.)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
3.5 (± 2.5) h
Name
Type
product
Smiles
ClC(COC(=O)N1CCNCC1)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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